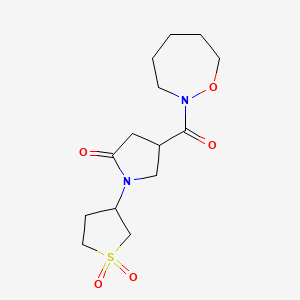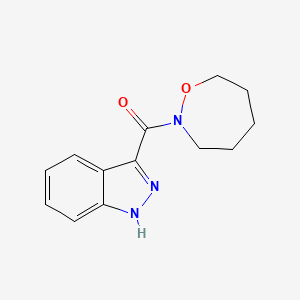
1H-indazol-3-yl(oxazepan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-3-yl(oxazepan-2-yl)methanone is a heterocyclic compound that features both an indazole and an oxazepane ring Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while oxazepane is a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indazol-3-yl(oxazepan-2-yl)methanone typically involves the formation of the indazole and oxazepane rings followed by their coupling. One common method is the cyclization of ortho-substituted benzaldehyde oxime to form the indazole ring . The oxazepane ring can be synthesized through reductive cyclization reactions involving azidobenzaldehydes and amines . The final step involves coupling these two rings under specific conditions, often using transition metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-indazol-3-yl(oxazepan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the indazole and oxazepane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1H-indazol-3-yl(oxazepan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1H-indazol-3-yl(oxazepan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The oxazepane ring can enhance the compound’s binding affinity and selectivity. Together, these rings can inhibit or activate specific biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler structure with similar biological activity.
Oxazepane: A seven-membered ring with different substituents.
1H-indazol-3-yl(oxazepan-2-yl)methanol: A hydroxyl derivative with different reactivity.
Uniqueness
1H-indazol-3-yl(oxazepan-2-yl)methanone is unique due to its combination of indazole and oxazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
1H-indazol-3-yl(oxazepan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-8-4-1-5-9-18-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYITTUEQBTMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
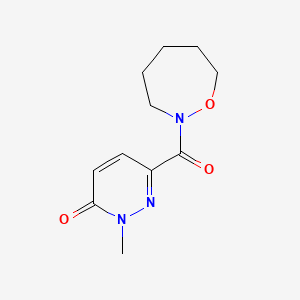
![2-[1-(Oxazepan-2-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B6772328.png)

![[5-Methyl-1-(3-methylphenyl)triazol-4-yl]-(oxazepan-2-yl)methanone](/img/structure/B6772342.png)
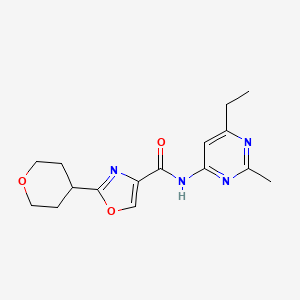
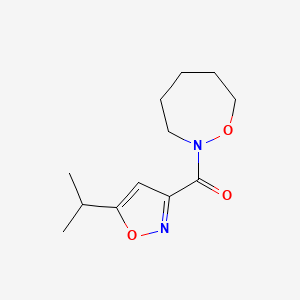
![6,6-dioxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B6772364.png)
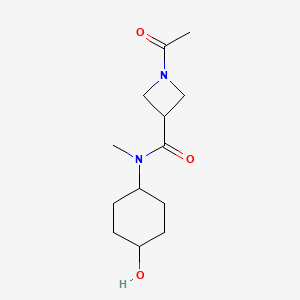
![5-Bromo-1-[2-(oxazepan-2-yl)-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6772379.png)
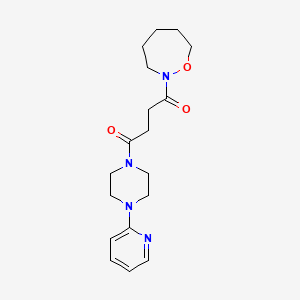
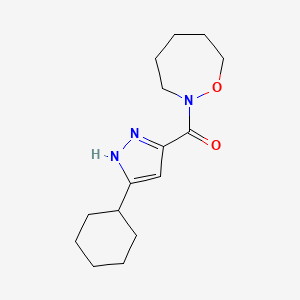
![[3-(Oxazepan-2-yl)-3-oxo-1-thiophen-2-ylpropyl]urea](/img/structure/B6772406.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(oxazepan-2-yl)methanone](/img/structure/B6772411.png)
